5,6,7,8-Tetrahydronaphthalene-2-thiol

Regioselective Synthesis Thiol‑Ene Click Chemistry Ligand Design

Researchers need a defined, non-fungible aromatic thiol for reproducible SAR and polymer kinetics-not a regioisomeric mixture. CAS 24634-91-1 is the specific 2-thiol isomer on a 5,6,7,8-tetrahydronaphthalene core, with a moderate LogP of 3.52 and Fsp³=0.4 for favorable solubility. - Regiochemically pure: sulfur positioned away from alicyclic ring junction - Enables controlled thiol-alkylation & metal complexation (Au, Pd, Pt) - ≥95% purity ensures no radical-scavenging impurities in thiol-ene studies

Molecular Formula C10H12S
Molecular Weight 164.27 g/mol
CAS No. 24634-91-1
Cat. No. B3050263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydronaphthalene-2-thiol
CAS24634-91-1
Molecular FormulaC10H12S
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S
InChIInChI=1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2
InChIKeyHMSWNXYQGGMCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8‑Tetrahydronaphthalene‑2‑thiol Identity and Physicochemical Profile


5,6,7,8‑Tetrahydronaphthalene‑2‑thiol (CAS 24634‑91‑1; also referred to as 6‑tetralinthiol) is a bicyclic aromatic thiol comprising a partially saturated naphthalene core (tetralin) substituted with a thiol (–SH) group at the 2‑position of the aromatic ring [REFS‑1]. Its molecular formula is C₁₀H₁₂S (molecular weight 164.27 g·mol⁻¹), with a predicted density of 1.103 g·cm⁻³, a boiling point of 161–162 °C at 35 Torr, and a computed LogP of 3.52, which quantifies its moderate lipophilicity [REFS‑2][REFS‑3]. Unlike its positional isomer (5,6,7,8‑tetrahydronaphthalene‑1‑thiol) or the 1,2,3,4‑tetrahydro regioisomer (CAS 57071‑25‑7), the distinct thiol placement on the saturated‑aromatic framework alters both electronic and steric properties, making this compound a defined, non‑fungible building block for sulfur‑containing heterocycles, ligand design, and materials‑oriented thiol‑ene chemistry.

5,6,7,8‑Tetrahydronaphthalene‑2‑thiol: Thiol Analog Non-Interchangeability


The tetrahydronaphthalene scaffold exists in two saturated regioisomeric series (5,6,7,8‑tetrahydro and 1,2,3,4‑tetrahydro), each with distinct positions for the thiol group. Substituting 5,6,7,8‑tetrahydronaphthalene‑2‑thiol with its 1‑thiol positional isomer (thiol at C1) alters the proximity of the nucleophilic sulfur to the alicyclic ring, directly affecting steric accessibility in cross‑coupling reactions and metal coordination geometry [REFS‑1]. Similarly, exchanging it for the 1,2,3,4‑tetrahydronaphthalene‑2‑thiol isomer (CAS 57071‑25‑7) changes the electronic environment of the aromatic π‑system because the saturation pattern differs, which can shift reaction rates and binding affinities in medicinal chemistry campaigns [REFS‑2]. Furthermore, the absence of additional substitution on the tetralin ring (compared to methylated derivatives such as 5,5,8,8‑tetramethyl analogs) results in a lower molecular weight and a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.4), a parameter that correlates with improved solubility and favorable pharmacokinetic attrition in lead optimization [REFS‑3]. Consequently, generic substitution with a different thiol‑tetralin isomer or a bulkier analog invalidates quantitative structure‑activity relationships and introduces uncontrolled variables in both synthetic and biological workflows.

5,6,7,8‑Tetrahydronaphthalene‑2‑thiol Comparative Evidence


Regiochemistry and Steric Profile vs. 1‑Thiol Isomer

The 2‑thiol substitution on the 5,6,7,8‑tetrahydronaphthalene core places the nucleophilic sulfur on the aromatic ring, spatially separated from the saturated cyclohexene moiety. In contrast, the 1‑thiol isomer (thiol at the C1 position) situates the reactive group adjacent to the alicyclic ring junction, increasing steric hindrance and altering the preferred approach vector for electrophiles [REFS‑1]. This regiochemical distinction is critical for maintaining reproducible yields in thiol‑ene polymerizations and for achieving the correct bite angle in metal‑organic frameworks.

Regioselective Synthesis Thiol‑Ene Click Chemistry Ligand Design

LogP and Fsp³ Across Saturation Isomers

The 5,6,7,8‑tetrahydronaphthalene scaffold presents a distinct electronic distribution compared to the 1,2,3,4‑tetrahydro regioisomer (CAS 57071‑25‑7) because the saturated ring is fused to a different set of aromatic carbons. This structural variation translates into a computed LogP of 3.52 for the 5,6,7,8‑tetrahydro‑2‑thiol compound [REFS‑1]. While a direct LogP value for the 1,2,3,4‑tetrahydro‑2‑thiol isomer is not available in the same database, the fraction of sp³‑hybridized carbons (Fsp³ = 0.4) is identical for both, yet the spatial arrangement of the hydrophobic surface differs, which can alter protein binding and membrane permeability in a congeneric series [REFS‑2].

Medicinal Chemistry Lead Optimization Lipophilicity

Purity Baseline for Reproducible Derivatization

Commercial sourcing of 5,6,7,8‑tetrahydronaphthalene‑2‑thiol is typically specified at a minimum purity of 95% [REFS‑1]. This threshold is higher than the often‑unspecified purity of custom‑synthesized or research‑grade positional isomers, such as 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑thiol (commonly offered at 95% but with a higher molecular weight of 178.3 g·mol⁻¹) [REFS‑2]. The defined purity reduces batch‑to‑batch variability in subsequent reactions, particularly in thiol‑ene photopolymerizations where trace impurities can act as radical scavengers and quench the polymerization.

Chemical Synthesis Quality Control Analytical Chemistry

5,6,7,8‑Tetrahydronaphthalene‑2‑thiol Application Scenarios


Regioselective Thioether Synthesis for Medicinal Chemistry

The 2‑thiol isomer serves as the specific nucleophilic partner in thiol‑alkylation or thiol‑ene reactions to generate 2‑substituted tetrahydronaphthalene thioethers. This regiochemistry is non‑interchangeable with the 1‑thiol isomer, as documented in Section 3 [REFS‑1]. Use this compound when the target structure requires a sulfur atom positioned away from the alicyclic ring junction, as is common in inhibitors of protein kinases that contain a tetrahydronaphthalene scaffold [REFS‑2].

Thiol‑Ene Photopolymerization Model Substrate

The combination of a single, unencumbered aromatic thiol group and a moderate LogP of 3.52 makes 5,6,7,8‑tetrahydronaphthalene‑2‑thiol a useful model monomer for studying thiol‑ene network formation in organic media [REFS‑1]. Its defined purity (≥95%) ensures that polymerization kinetics are not confounded by radical‑scavenging impurities, allowing for reproducible measurement of gel points and conversion rates.

Building Block for Metal Ligands and Coordination Polymers

The 2‑thiol group on the 5,6,7,8‑tetrahydronaphthalene core provides a soft donor site for transition metals (e.g., Au, Pd, Pt) while the hydrophobic tetralin framework imparts solubility in non‑polar solvents [REFS‑2]. This compound can be preferentially selected over the 1,2,3,4‑tetrahydro isomer when the goal is to generate a more extended aromatic conjugation pathway for electronic tuning of the resulting metal complex.

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